molecular formula C20H19N5O4 B2710174 N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide CAS No. 2034270-53-4

N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide

Cat. No.: B2710174
CAS No.: 2034270-53-4
M. Wt: 393.403
InChI Key: KUCLNVDGKQWJOV-UHFFFAOYSA-N
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Description

N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide is a complex organic compound that belongs to the class of pyrido[2,3-d]pyrimidine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound features a pyrido[2,3-d]pyrimidine core, which is fused with a pyrrolidine ring and a phenyl group, making it a unique and interesting molecule for scientific research.

Preparation Methods

Chemical Reactions Analysis

N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride . Substitution reactions often involve nucleophiles like amines or thiols, leading to the formation of various derivatives .

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce amine or alcohol derivatives .

Mechanism of Action

The mechanism of action of N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide involves its interaction with various molecular targets and pathways. In antimicrobial applications, it is believed to inhibit the synthesis of essential biomolecules in bacteria and fungi, leading to cell death . In cancer research, it may induce apoptosis in cancer cells by disrupting key signaling pathways and promoting oxidative stress .

The exact molecular targets and pathways involved can vary depending on the specific biological context and the derivatives of the compound being studied. Further research is needed to fully elucidate the detailed mechanisms of action.

Comparison with Similar Compounds

N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide can be compared with other pyrido[2,3-d]pyrimidine derivatives, such as 2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-ones and 5,7-dimethyl-2,4-dioxo-1,3-diphenyl-1H,2H,3H,4H-pyrano[2,3-d]pyrimidin-8-ium dihydrogen phosphate . These compounds share similar core structures but differ in their substituents and functional groups, which can lead to variations in their biological activities and applications.

The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in various fields of research.

Properties

IUPAC Name

N-[2-(2,4-dioxo-1H-pyrido[2,3-d]pyrimidin-3-yl)ethyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N5O4/c26-16-11-13(12-25(16)14-5-2-1-3-6-14)18(27)22-9-10-24-19(28)15-7-4-8-21-17(15)23-20(24)29/h1-8,13H,9-12H2,(H,22,27)(H,21,23,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUCLNVDGKQWJOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC=CC=C2)C(=O)NCCN3C(=O)C4=C(NC3=O)N=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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